molecular formula C9H12O B045783 2,3,5-Trimethylphenol CAS No. 697-82-5

2,3,5-Trimethylphenol

Cat. No.: B045783
CAS No.: 697-82-5
M. Wt: 136.19 g/mol
InChI Key: OGRAOKJKVGDSFR-UHFFFAOYSA-N
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Description

2,3,5-trimethylphenol is a member of phenols. It derives from a hydride of a 1,2,4-trimethylbenzene.
This compound is a natural product found in Solanum lycopersicum with data available.

Properties

IUPAC Name

2,3,5-trimethylphenol
Source PubChem
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InChI

InChI=1S/C9H12O/c1-6-4-7(2)8(3)9(10)5-6/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRAOKJKVGDSFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3047184
Record name 2,3,5-Trimethylphenol
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Molecular Weight

136.19 g/mol
Source PubChem
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Physical Description

Beige fibers or powder; [Alfa Aesar MSDS]
Record name 2,3,5-Trimethylphenol
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CAS No.

697-82-5, 70969-66-3
Record name 2,3,5-Trimethylphenol
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Record name 2,3,5-Trimethylphenol
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Record name Phenol, 2,3,5(or 3,4,5)-trimethyl-
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Record name Phenol, 2,3,5-trimethyl-
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Record name 2,3,5-Trimethylphenol
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Record name 2,3,5-trimethylphenol
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Record name 2,3,5-TRIMETHYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,3,5-Trimethylphenol?

A1: this compound has a molecular formula of C9H12O and a molecular weight of 136.19 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: While specific spectroscopic data points are not provided in the research excerpts, various studies utilized techniques like nuclear magnetic resonance spectroscopy (H NMR, C NMR), Fourier Transform-Raman spectroscopy, and mass spectrometry (ESI-MS) for structural characterization of this compound and its derivatives. [, , ]

Q3: How does the presence of this compound impact novolak resins used in microlithography at high temperatures?

A3: Studies indicate that incorporating this compound as a co-monomer in novolak resins leads to significant changes in resin properties upon thermal treatment. Notably, molecular weight fluctuations and alterations in dissolution rates are observed, likely due to degradation-recombination processes resembling Friedel-Craft rearrangements. []

Q4: Can this compound be utilized as a starting material for the synthesis of Vitamin E intermediates?

A4: Yes, research has demonstrated the successful catalytic oxidation of this compound to 2,3,5-Trimethyl-1,4-benzoquinone, a key intermediate in Vitamin E synthesis, using Cu-ZSM-5 as a catalyst and hydrogen peroxide as an oxidant under mild conditions. []

Q5: What is the role of Vanadium (V) oxide in the catalytic synthesis of 2,3,5-Trimethyl-1,4-benzoquinone from this compound?

A5: Studies employing V2O5/SBA-15 catalysts revealed that isolated, uniformly sized nanovanadium species on mesoporous SBA-15 silica effectively catalyze the selective oxidation of this compound to 2,3,5-Trimethyl-1,4-benzoquinone at room temperature using hydrogen peroxide as the oxidant. []

Q6: What are the applications of Hypocrellin B in the photocatalytic oxidation of this compound?

A6: Hypocrellin B, a photosensitizer, grafted onto activated carbon can selectively photocatalytically oxidize this compound to 2,3,5-Trimethylhydrobenzoquinone under visible light. This method demonstrates high selectivity for 2,3,5-Trimethylhydrobenzoquinone and offers a potentially eco-friendly approach. []

Q7: How effective is copper oxide in the photo-oxidation of this compound?

A7: Activated carbon catalysts containing copper oxide have proven effective in selectively oxidizing this compound to 2,3,5-Trimethylbenzoquinone. This photocatalytic process utilizes hydrogen peroxide as the oxidant and acetonitrile as the solvent. []

Q8: How does the position of methyl substituents on the phenol ring affect the reactivity towards hydroxyl radicals?

A8: Kinetic studies investigating the reactions of hydroxyl radicals with various trimethylphenols, including this compound, revealed that the position of methyl substituents influences the reaction rate. The specific rate coefficients for each isomer were determined, highlighting the impact of structural variations on reactivity. []

Q9: What is the influence of isomerism on the partition coefficients of phenolic compounds, particularly this compound, in ionic liquid-water two-phase systems?

A9: Research shows that the position of substituents significantly impacts the partition coefficients of phenolic isomers, including this compound, in 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) + water systems. These effects were attributed to differences in surface charge densities of the isomers, influencing their interactions with the ionic liquid and water phases. []

Q10: What is the stability of 2,3,5-Trimethylphenyl-N-methylcarbamate (Landrin) in alkaline solutions?

A10: Landrin undergoes alkaline hydrolysis to yield this compound. Kinetic studies indicate that the reaction follows an ElcB mechanism, involving the formation of methyl isocyanate. The positive activation entropy and lack of general basic catalysis support this mechanism. This information can be crucial for understanding the stability and degradation pathways of Landrin in environmental and biological systems. []

Q11: What analytical techniques are commonly employed for the detection and quantification of this compound?

A11: Several analytical methods have been used in the research to study this compound. These include gas chromatography (GC) [, ], high-performance liquid chromatography (HPLC), and reversed-phase liquid chromatography (RP-HPLC) coupled with UV detection. [] The choice of method often depends on the specific application and the matrix in which this compound is present.

Q12: Can monoethylene glycol be used to extract and analyze this compound from complex organic matrices?

A12: Yes, monoethylene glycol has proven effective for extracting phenolic compounds, including this compound, from organic matrices like hydrocarbons. This extraction method, coupled with multidimensional gas chromatography and mass spectrometry, allows for efficient separation, identification, and quantification of this compound even at trace levels. []

Q13: What is the environmental fate of this compound, particularly in the context of oil shale retorting?

A13: Analysis of water samples from an oil shale retort revealed the persistence of this compound as a residual organic solute even years after retort shutdown. This finding suggests the potential for long-term environmental presence and highlights the need for monitoring and mitigation strategies in oil shale processing. []

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